N-[2-(2-Cyanoethylsulfanyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
This compound is a sulfonamide derivative featuring a piperidine-4-carboxamide core substituted with a 2-cyanoethylsulfanyl group at the phenyl ring and a trans-stilbene (E-phenylethenyl) sulfonyl moiety. The compound’s design combines polar (cyanoethylsulfanyl) and aromatic (phenylethenyl) groups, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c24-14-6-17-30-22-10-5-4-9-21(22)25-23(27)20-11-15-26(16-12-20)31(28,29)18-13-19-7-2-1-3-8-19/h1-5,7-10,13,18,20H,6,11-12,15-17H2,(H,25,27)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZXONWCLYRBRT-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2SCCC#N)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2SCCC#N)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- In contrast, the cyanoethylsulfanyl group in the target compound may increase polarity, favoring aqueous solubility but risking instability under basic conditions .
- Aromatic vs. Aliphatic Moieties : The biphenyl group in 2f extends π-conjugation, which could enhance binding to aromatic-rich enzyme pockets. The target compound’s phenylethenyl sulfonyl group may offer similar advantages while introducing geometric rigidity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-Cyanoethylsulfanyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-4-carboxamide core. Key steps include:
- Sulfonylation : Introduction of the (E)-2-phenylethenylsulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Thioether linkage : Coupling the 2-cyanoethylsulfanyl moiety to the phenyl ring using a nucleophilic substitution or thiol-ene reaction .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .
- Critical Notes : Protect reactive groups (e.g., amines, sulfhydryls) during synthesis to avoid side reactions. Monitor intermediates via TLC or LC-MS .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
- Spectroscopy :
- NMR : Analyze , , and 2D (COSY, HSQC) spectra to verify connectivity of the piperidine, sulfonyl, and cyanoethylsulfanyl groups .
- IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm, cyano C≡N at ~2250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination if suitable crystals are obtained .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
- Waste Disposal : Neutralize sulfonamide residues before disposal in accordance with institutional guidelines .
Advanced Research Questions
Q. What strategies can optimize the yield of the sulfonylation step during synthesis?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states .
- Catalysis : Add a base (e.g., triethylamine) to scavenge HCl and drive the reaction forward .
- Temperature Control : Maintain low temperatures (0–5°C) to suppress side reactions .
- Reagent Purity : Pre-dry sulfonyl chlorides to prevent hydrolysis .
- Validation : Monitor reaction progress via -NMR (if fluorinated intermediates) or in-situ FTIR .
Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cell-based assays) be resolved?
- Methodology :
- Dose-Response Analysis : Test the compound across a wide concentration range (nM–µM) to identify non-specific effects .
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays .
- Structural Analog Comparison : Compare activity with derivatives lacking the cyanoethylsulfanyl group to isolate pharmacophore contributions .
Q. What advanced techniques can elucidate the compound’s binding mode to biological targets?
- Methodology :
- Molecular Docking : Perform simulations using software like AutoDock Vina with crystallographic protein structures (e.g., PDB entries) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k, k) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?
- Methodology :
- Force Field Refinement : Adjust parameters in docking software to account for sulfonamide-protein interactions .
- Crystallographic Validation : Solve co-crystal structures to identify unmodeled binding pocket water molecules or conformational changes .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for improved accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
